

In-Vitro Cytotoxicity of Saccharide Isomerate: A Technical Review of Initial Studies

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Compound of Interest

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This technical guide provides a comprehensive overview of the initial in-vitro studies conducted to assess the cytotoxicity of Saccharide Isomerate, a carbohydrate complex frequently used in cosmetic and personal care products. The available data, primarily from safety assessments performed by the Cosmetic Ingredient Review (CIR), indicate that Saccharide Isomerate exhibits a low potential for cytotoxicity under the specific conditions of the reported studies. The primary focus of these initial investigations has been on phototoxicity and genotoxicity.

Executive Summary

Initial in-vitro safety evaluations of Saccharide Isomerate have centered on its potential to induce cellular toxicity in the presence of ultraviolet (UV) light (phototoxicity) and its ability to cause genetic mutations (genotoxicity). The key findings from these studies are:

- **Phototoxicity:** A study conducted in accordance with OECD Guideline 432 on a trade name material containing 0.5% to 1.5% Saccharide Isomerate showed no cytotoxic effects at concentrations up to 1000 µg/ml when exposed to UVA radiation.[1][2]
- **Genotoxicity:** Multiple Ames tests, following OECD Guideline 471, were performed on various molecular weight forms of Saccharide Isomerate. All tests concluded that Saccharide Isomerate is non-mutagenic.[1][2]

These findings suggest a favorable safety profile for Saccharide Isomerate concerning these specific cytotoxic endpoints. However, it is important to note that the publicly available information is largely based on summaries from safety assessment reports, and detailed quantitative data from the primary studies are not fully disclosed.

Quantitative Data Summary

The available quantitative data from the in-vitro cytotoxicity studies on Saccharide Isomerate are summarized below. The data is limited to the conclusions of the studies as reported in safety assessments.

Table 1: Summary of In-Vitro Phototoxicity Study on Saccharide Isomerate

| Test Substance | Assay | Cell Line | Concentration Range | Exposure | Result |
|--|--|------------------------------|---------------------|----------------------------------|----------------------------|
| Trade name material containing 0.5% to 1.5% Saccharide Isomerate | OECD TG 432 (3T3 NRU Phototoxicity Test) | Balb/c 3T3 mouse fibroblasts | Up to 1000 µg/ml | With and without UVA irradiation | Negative for phototoxicity |

Table 2: Summary of In-Vitro Genotoxicity Studies on Saccharide Isomerate

| Test Substance | Assay | Test System | Metabolic Activation | Result |
|--|-------------------------|----------------------------------|----------------------|------------------------------------|
| Undiluted Saccharide Isomerate (MW = 120 - 400 Da) | OECD TG 471 (Ames Test) | Salmonella typhimurium strains | With and without S9 | Non-genotoxic |
| Saccharide Isomerate and water trade name material (MW > 1.4 MDa) | OECD TG 471 (Ames Test) | Salmonella typhimurium strains | With and without S9 | Negative |
| Saccharide Isomerate and water trade name material (MW of 20,000 Da) | OECD TG 471 (Ames Test) | 5 Salmonella typhimurium strains | With and without S9 | Non-mutagenic and non-promutagenic |

Experimental Protocols

Detailed experimental protocols for the key in-vitro cytotoxicity assays mentioned in the safety assessments of Saccharide Isomerate are outlined below. These protocols are based on the standard OECD guidelines referenced in the reports.

In-Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

This assay is designed to evaluate the photocytotoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UV light.[\[3\]](#)
[\[4\]](#)[\[5\]](#)

a. Cell Culture and Seeding:

- Balb/c 3T3 mouse fibroblast cells are cultured and maintained in appropriate growth medium.

- Cells are seeded into two 96-well plates at a density that allows for logarithmic growth during the assay period and form a sub-confluent monolayer. The plates are incubated for approximately 24 hours.

b. Treatment:

- A range of concentrations of the test substance (Saccharide Isomerase) is prepared in a suitable solvent or vehicle.
- The culture medium is replaced with the medium containing the different concentrations of the test substance. Eight different concentrations are typically used.
- The cells are incubated with the test substance for 1 hour.

c. Irradiation:

- One of the two plates is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
- The other plate is kept in the dark to serve as the non-irradiated control.

d. Post-Irradiation Incubation:

- The treatment medium is removed from both plates and replaced with fresh culture medium.
- The plates are incubated for another 24 hours.

e. Cell Viability Assessment (Neutral Red Uptake):

- The culture medium is replaced with a medium containing Neutral Red dye. Viable cells take up the dye and store it in their lysosomes.
- After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.
- The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.

f. Data Analysis:

- Cell viability is calculated for each concentration relative to the untreated controls.
- The IC50 values (the concentration that reduces cell viability by 50%) are determined for both the irradiated and non-irradiated conditions.
- The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF ≥ 5 is indicative of phototoxic potential.[\[6\]](#)

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This assay is used to detect gene mutations induced by chemical substances. It utilizes amino acid-requiring strains of *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. A positive result is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

a. Bacterial Strains:

- Several strains of *Salmonella typhimurium* are used, each sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537).

b. Metabolic Activation:

- The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

c. Exposure:

- The bacterial strains are exposed to a range of concentrations of the test substance (Saccharide Isomerate) along with a small amount of histidine to allow for initial cell divisions.
- The exposure is carried out using either the plate incorporation method or the pre-incubation method.

d. Plating and Incubation:

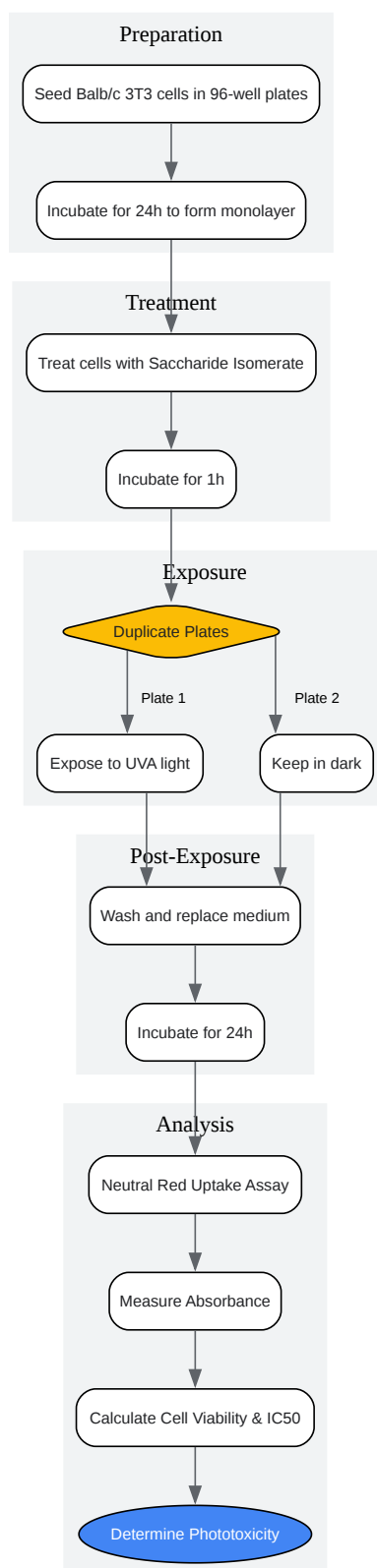
- The treated bacterial cultures are plated on minimal glucose agar plates lacking histidine.
- The plates are incubated at 37°C for 48-72 hours.

e. Colony Counting and Data Analysis:

- The number of revertant colonies on each plate is counted.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and this increase is reproducible and statistically significant.

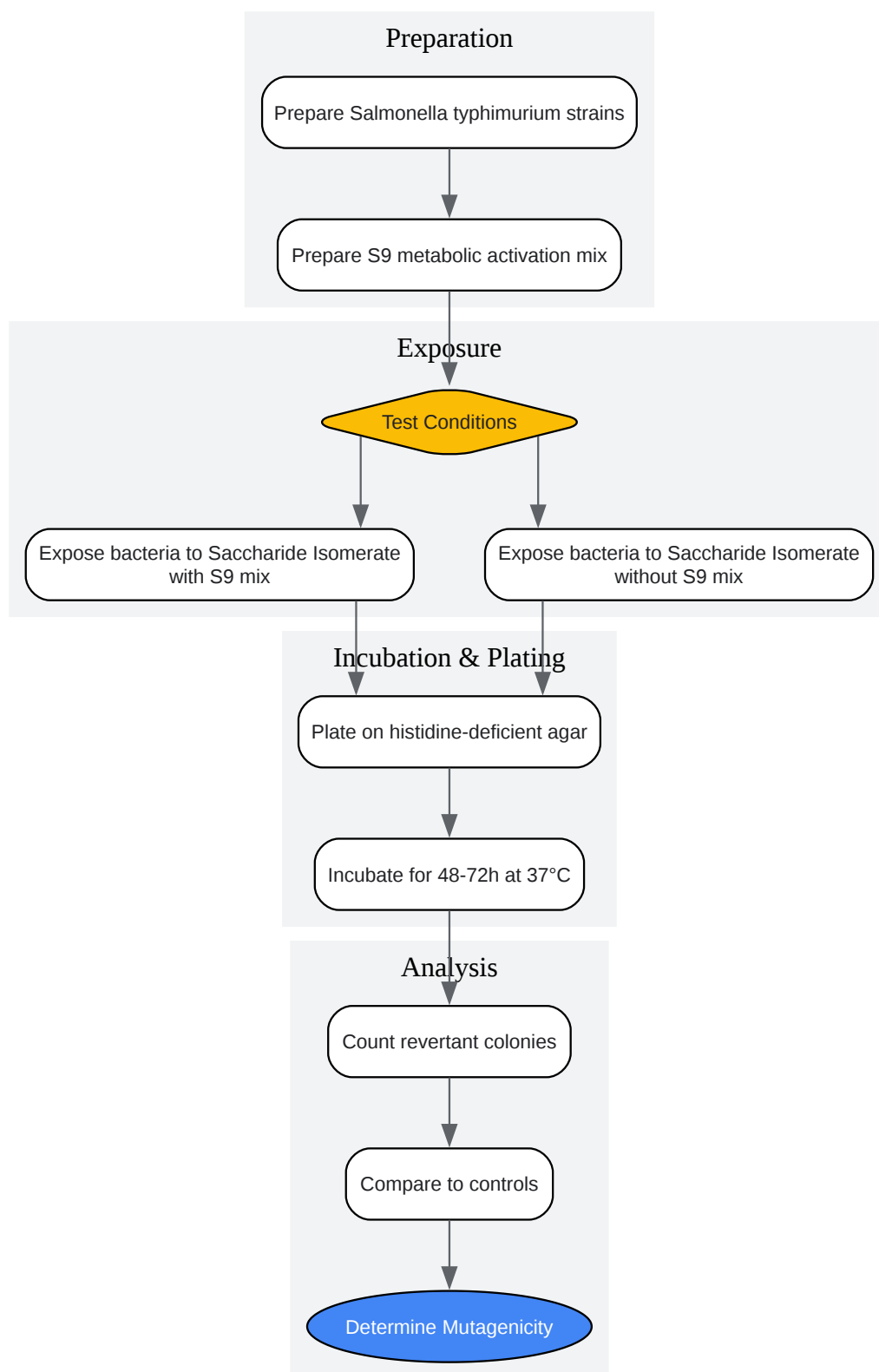
Visualizations

The following diagrams illustrate the experimental workflows for the in-vitro cytotoxicity assays described.



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Caption: Workflow for the In-Vitro 3T3 NRU Phototoxicity Test (OECD TG 432).



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD TG 471).

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